molecular formula C25H26N2O3S B11360290 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11360290
M. Wt: 434.6 g/mol
InChI Key: IQNYRJJGYPTQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with ethoxyphenyl, oxoethyl, sulfanyl, dimethyl, and methylphenyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with an appropriate reagent to introduce the oxoethyl group.

    Sulfanyl Group Introduction: The ethoxyphenyl intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Pyridine Ring Formation: The intermediate compound is then cyclized to form the pyridine ring with dimethyl and methylphenyl substitutions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H26N2O3S/c1-5-30-21-11-9-19(10-12-21)22(28)15-31-25-23(17(3)14-18(4)26-25)24(29)27-20-8-6-7-16(2)13-20/h6-14H,5,15H2,1-4H3,(H,27,29)

InChI Key

IQNYRJJGYPTQAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.